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Compound of Interest

Compound Name: SR10067

Cat. No.: B15608826 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and efficacy of two synthetic REV-

ERB agonists, SR10067 and SR9009. The information presented is based on available

experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction
SR9009 and SR10067 are synthetic small molecules that target the nuclear receptors REV-

ERBα and REV-ERBβ, key components of the mammalian circadian clock. These receptors

are transcriptional repressors that play a crucial role in regulating the expression of core clock

genes and genes involved in metabolism, inflammation, and behavior. As agonists, SR9009

and SR10067 enhance the repressive activity of REV-ERBs, leading to a range of physiological

effects. While both compounds act on the same targets, they exhibit notable differences in their

potency and in vivo efficacy, with SR10067 emerging as a more potent successor to SR9009.

Mechanism of Action
Both SR10067 and SR9009 are REV-ERB agonists. They bind to the ligand-binding domain of

REV-ERBα and REV-ERBβ, thereby enhancing the recruitment of the nuclear receptor co-

repressor (NCoR) complex. This heightened co-repressor interaction leads to the increased

repression of target gene transcription. Key target genes of REV-ERBs include those involved

in the positive limb of the circadian clock, such as Bmal1 and Clock, as well as genes

regulating lipid and glucose metabolism. By modulating the expression of these genes, REV-
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ERB agonists can influence circadian rhythms, energy expenditure, and inflammatory

responses.
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Caption: REV-ERB agonist signaling pathway.

Potency and Efficacy: A Quantitative Comparison
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Experimental data demonstrates that SR10067 is a more potent REV-ERB agonist than

SR9009 and its analogue SR9011. This is evident from in vitro transcriptional assays and in

vivo behavioral studies.

In Vitro Potency
The potency of SR10067 and SR9011 (a close analog of SR9009 with similar potency) has

been directly compared using luciferase reporter assays. SR10067 exhibits a significantly lower

half-maximal inhibitory concentration (IC50) in these assays, indicating higher potency.[1]

Compound Target Assay Type IC50 (nM) Reference

SR10067 REV-ERBα

Gal4-REV-ERBα

LBD Luciferase

Reporter

170
Banerjee S, et al.

(2014)

REV-ERBβ

Gal4-REV-ERBβ

LBD Luciferase

Reporter

160
Banerjee S, et al.

(2014)

REV-ERBα

Full-Length REV-

ERBα with

Bmal1 Promoter

140
Banerjee S, et al.

(2014)

SR9011 REV-ERBα

Gal4-REV-ERBα

LBD Luciferase

Reporter

670
Banerjee S, et al.

(2014)

REV-ERBβ

Gal4-REV-ERBβ

LBD Luciferase

Reporter

800
Banerjee S, et al.

(2014)

REV-ERBα

Full-Length REV-

ERBα with

Bmal1 Promoter

620
Banerjee S, et al.

(2014)

SR9009 REV-ERBα

Gal4-REV-ERBα

LBD Luciferase

Reporter

~700
Banerjee S, et al.

(2014)
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Note: SR9011 data from Banerjee et al. (2014) is used for direct comparison as it was

developed from the same scaffold as SR9009 and has similar reported potency.

In Vivo Efficacy
The enhanced potency of SR10067 translates to greater efficacy in vivo. A key measure of in

vivo efficacy for REV-ERB agonists is the suppression of voluntary wheel-running activity in

mice during their active (dark) phase. SR10067 demonstrates a significantly lower half-maximal

effective dose (ED50) for this effect compared to SR9011.[1]

Compound In Vivo Effect Animal Model ED50 (mg/kg) Reference

SR10067

Suppression of

wheel-running

activity

Mice 20
Banerjee S, et al.

(2014)

SR9011

Suppression of

wheel-running

activity

Mice 56
Banerjee S, et al.

(2014)

Pharmacokinetics and In Vivo Studies
While a direct head-to-head pharmacokinetic comparison study is not readily available, existing

data for SR10067 indicate favorable properties for in vivo research, including brain penetration.
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Compound Administration Dosage Key Findings Reference

SR10067
Intraperitoneal

(i.p.)
30 mg/kg

Plasma and

brain

concentrations

remained above

the IC50 for the

receptor six

hours after

administration.

Banerjee S, et al.

(2014)

SR9009
Intraperitoneal

(i.p.)
100 mg/kg

Induced

wakefulness and

suppressed SWS

and REM sleep

when

administered at

ZT6.

Banerjee S, et al.

(2014)

Detailed Experimental Protocols
Gal4-REV-ERB Luciferase Reporter Assay
This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Objective: To measure the ability of a test compound to enhance the REV-ERB-mediated

repression of a luciferase reporter gene.

Cell Line: HEK293T cells.

Materials:

HEK293T cells

DMEM supplemented with 10% FBS and antibiotics

Expression plasmids:

pCMX-Gal4-REV-ERBα-LBD or pCMX-Gal4-REV-ERBβ-LBD (chimeric receptor)
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pTK-MH100x4-luciferase (Gal4-responsive reporter)

pRL-TK (Renilla luciferase for normalization)

Transfection reagent (e.g., Lipofectamine 2000)

Test compounds (SR10067, SR9009) dissolved in DMSO

Dual-luciferase reporter assay system

Luminometer

Procedure:

Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80%

confluency at the time of transfection.

Transfection: Co-transfect the cells with the Gal4-REV-ERB-LBD, the Gal4-responsive

luciferase reporter, and the Renilla luciferase normalization plasmids using a suitable

transfection reagent according to the manufacturer's protocol.

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium

containing various concentrations of the test compounds or vehicle (DMSO).

Incubation: Incubate the cells for another 24 hours.

Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla

luciferase activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for

each well. Plot the normalized luciferase activity against the compound concentration and fit

the data to a dose-response curve to determine the IC50 value.
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Luciferase Reporter Assay Workflow

1. Seed HEK293T cells in 96-well plate

2. Co-transfect with plasmids:
- Gal4-REV-ERB-LBD

- Gal4-luciferase reporter
- Renilla luciferase

3. Treat with SR10067 or SR9009 (various concentrations)

4. Incubate for 24 hours

5. Lyse cells and measure luciferase activity

6. Analyze data and determine IC50

Click to download full resolution via product page

Caption: Workflow for the Gal4-REV-ERB Luciferase Reporter Assay.

In Vivo Voluntary Wheel-Running Assay
This assay is used to assess the in vivo efficacy of REV-ERB agonists on circadian-regulated

behavior.
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Objective: To measure the effect of a test compound on the voluntary wheel-running activity of

mice during their active phase.

Animal Model: Male C57BL/6J mice (8-12 weeks old).

Materials:

Individually housed mouse cages equipped with voluntary running wheels

Data acquisition system to record wheel revolutions

Test compounds (SR10067, SR9009) formulated in a suitable vehicle

Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

Acclimation: Individually house mice in cages with running wheels for at least one week to

allow for acclimation to the new environment and to establish a stable baseline of running

activity. Maintain a 12:12 hour light:dark cycle.

Baseline Recording: Record wheel-running activity continuously to establish a consistent

baseline for each mouse.

Compound Administration: At the beginning of the dark phase (Zeitgeber Time 12, ZT12),

administer the test compound or vehicle via i.p. injection.

Activity Monitoring: Continue to record wheel-running activity for at least 24 hours post-

injection.

Data Analysis: Quantify the total number of wheel revolutions during the dark phase.

Compare the activity of the compound-treated groups to the vehicle-treated group. To

determine the ED50, test a range of doses and plot the percent inhibition of wheel-running

activity against the dose.

Conclusion
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The available data strongly indicate that SR10067 is a more potent and efficacious REV-ERB

agonist compared to SR9009. With an approximately 4-5 fold greater potency in vitro and a

more than 2.5-fold greater potency in vivo for suppressing wheel-running activity, SR10067
represents a significant improvement in the pharmacological tools available to study REV-ERB

biology. Its demonstrated brain penetrance further enhances its utility for investigating the

central effects of REV-ERB activation. Researchers should consider these differences in

potency and efficacy when designing experiments and selecting the appropriate compound for

their specific research questions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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